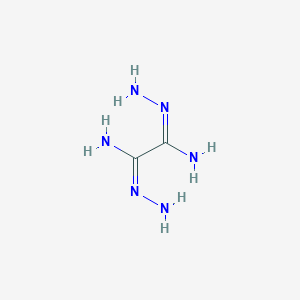![molecular formula C11H23N3O2 B030999 N-[4-(3-acetamidopropylamino)butyl]acetamide CAS No. 82414-35-5](/img/structure/B30999.png)
N-[4-(3-acetamidopropylamino)butyl]acetamide
説明
N-[4-(3-acetamidopropylamino)butyl]acetamide is a chemical compound with the molecular formula C11H23N3O2 . It is also known as N1,N8-Diacetylspermidine .
Molecular Structure Analysis
The molecular structure of N-[4-(3-acetamidopropylamino)butyl]acetamide consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of N-[4-(3-acetamidopropylamino)butyl]acetamide are not fully detailed in the available sources. It is known that the molecular weight of the compound is 229.323 g/mol .科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Research Focus : A study by Rani, Pal, Hegde, and Hashim (2014) explored the development of new chemical entities, including acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. Their research found that compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising activities in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis Methods
- Innovative Synthesis : Vorona et al. (2013) developed novel methods for the preparation of acetamide derivatives, demonstrating the flexibility and adaptability of these compounds in chemical synthesis (Vorona et al., 2013).
Advanced Oxidation Chemistry
- Degradation Pathways : Vogna et al. (2002) investigated the advanced oxidation chemistry of acetaminophen, a related compound, highlighting the complex degradation pathways of acetamide derivatives and their potential applications in environmental chemistry (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Enantioselective Synthesis
- Enantioselective Applications : Lund, Bøckmann, and Jacobsen (2016) synthesized enantiomers of acetamide derivatives, demonstrating their application in creating specific enantiomers for drugs like atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Polyamine Metabolism
- Biological Relevance : Abdel-monem and Ohno (1977) synthesized dansyl derivatives of N-(monoaminoalkyl)- and N-(polyaminoalkyl)acetamides, indicating the relevance of these compounds in studying polyamine metabolism in cancer patients (Abdel-monem & Ohno, 1977).
Chemoselective Acetylation
- Catalysis Research : Magadum and Yadav (2018) explored the chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, which is an intermediate for antimalarial drugs, showcasing the pharmaceutical application of these compounds (Magadum & Yadav, 2018).
Antimicrobial Activity
- Antimicrobial Properties : Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives of acetamide, indicating their potential in addressing microbial resistance (Fahim & Ismael, 2019).
Anticancer Drug Synthesis
- Drug Development : Sharma et al. (2018) synthesized and structurally analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug, demonstrating the role of acetamide derivatives in cancer treatment (Sharma et al., 2018).
特性
IUPAC Name |
N-[4-(3-acetamidopropylamino)butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCVMAZDKFQPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-acetamidopropylamino)butyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)